Balovaptan (chemical name: (10aR)-3-ethyl-8-fluoro-10,11-dihydro-2H-benzo[e]imidazo[1,5-a][1,4]diazepine-1-one) is a potent, selective, and brain-penetrant vasopressin 1a receptor (V1a) antagonist. [, ] It belongs to the class of triazolobenzodiazepines. [] Developed for its potential to treat the core symptoms of Autism Spectrum Disorder (ASD), balovaptan acts by inhibiting the activity of vasopressin, a neuropeptide implicated in regulating social behavior. [, , ]
Investigating Alternative Vasopressin System Modulators: The potential of targeting the vasopressin pathway for treating ASD remains. Exploring other molecules that modulate the vasopressin system, either agonists or antagonists acting on different receptor subtypes (V1b, V2), might offer alternative therapeutic avenues for addressing social deficits in ASD. [, ]
Balovaptan is classified under the category of triazolobenzodiazepines and functions as a selective antagonist of the vasopressin V1A receptor. Its chemical identity is established by the International Union of Pure and Applied Chemistry (IUPAC) as 1-(4-(2-(4-(triazolo[1,5-a]pyridin-3-yl)thiazol-2-yl)phenyl)thiazol-2-yl)-1-piperidinyl)-2-methylpropan-1-one. It was initially developed by researchers at the pharmaceutical company Roche for its potential effects on social cognition and behavior.
The synthesis of Balovaptan involves several intricate steps designed to construct its complex heterocyclic structure. Key steps in the synthesis include:
The synthetic route has been optimized for higher yields and purity, utilizing advanced chromatographic techniques for purification .
Balovaptan's molecular structure showcases a complex arrangement of rings and functional groups that contribute to its biological activity. The compound features:
The molecular formula for Balovaptan is C_{21}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 396.51 g/mol .
Balovaptan undergoes various chemical reactions that are crucial for its synthesis and potential modifications:
These reactions are typically carried out under controlled conditions to ensure high yields and minimize by-products .
Balovaptan acts primarily by antagonizing the vasopressin V1A receptor, which plays a significant role in social behavior regulation. The mechanism involves:
Research indicates that Balovaptan's binding affinity for the V1A receptor is significant, suggesting its efficacy in influencing behaviors associated with ASD .
Balovaptan exhibits several notable physical properties:
The chemical properties include:
Balovaptan has been primarily investigated for its potential applications in treating autism spectrum disorder due to its effects on social behavior. Clinical trials have shown promise in improving adaptive behaviors among patients with ASD, making it a valuable candidate for further research . Additionally, ongoing studies are exploring its efficacy in other conditions such as malignant cerebral edema and post-traumatic stress disorder .
Balovaptan (chemical name: 8-Chloro-5-methyl-1-(4-pyridin-2-yloxycyclohexyl)-4,6-dihydro-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine) is a synthetic small molecule with the molecular formula C₂₂H₂₄ClN₅O and a molecular weight of 409.92 g/mol. Its structure features a triazolobenzodiazepine core scaffold with specific stereochemical configurations critical to its pharmacological activity. The compound contains a chlorine atom at the C8 position of the benzodiazepine ring and a methyl group on the triazole moiety, contributing to its receptor binding affinity and metabolic stability. The 4-pyridin-2-yloxycyclohexyl substituent provides optimal spatial orientation for target engagement while reducing P-glycoprotein (P-gp) mediated efflux [2] [4] [6].
The compound's stereochemistry is defined by the (1r,4r) configuration of the cyclohexyl ring, as evidenced by the IUPAC name designation 1-(4-pyridin-2-yloxycyclohexyl) with [C@H] notations at key chiral centers. This specific spatial arrangement enhances binding to the human vasopressin V1a receptor while minimizing off-target interactions. Balovaptan exhibits moderate lipophilicity (calculated logP ≈ 3.7) and low aqueous solubility (0.0291 mg/mL), properties that influence its formulation development and oral absorption characteristics. The compound's polar surface area (56.07 Ų) and hydrogen bonding characteristics (5 acceptors, 0 donors) contribute to its balanced blood-brain barrier penetration profile [6] .
Table 1: Fundamental Molecular Properties of Balovaptan
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₂₂H₂₄ClN₅O | Empirical formula |
Molecular Weight | 409.92 g/mol | Mass spectrometry |
CAS Registry Number | 1228088-30-9 | Chemical registry |
IUPAC Name | 12-chloro-8-methyl-3-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-2,4,5,8-tetraazatricyclo[8.4.0.0²⁶]tetradeca-1(14),3,5,10,12-pentaene | Systematic nomenclature |
Solubility in Water | 0.0291 mg/mL | ALOGPS prediction |
Calculated logP | 3.71 | Chemaxon prediction |
Hydrogen Bond Acceptors | 5 | Molecular modeling |
Hydrogen Bond Donors | 0 | Molecular modeling |
Rotatable Bonds | 3 | Molecular modeling |
The crystalline form of balovaptan appears as a white to off-white solid under standard conditions. Its stability profile supports oral formulation development, with no special storage requirements beyond standard temperature-controlled conditions for pharmaceutical compounds. The molecule contains multiple aromatic systems that contribute to its UV detectability, facilitating analytical quantification in biological matrices during pharmacokinetic studies [6] .
Balovaptan exerts its pharmacological effects through potent and selective antagonism of the human vasopressin V1a receptor (hV1aR), a class A G-protein coupled receptor (GPCR) encoded by the AVPR1A gene (UniProt ID: P37288). The compound binds to the orthosteric site of the V1a receptor with sub-nanomolar affinity, demonstrating a dissociation constant (Kᵢ) of 1 nM for the human receptor. This high-affinity binding effectively blocks arginine vasopressin (AVP)-mediated signaling cascades, including Gq-protein activation, phospholipase C stimulation, and subsequent intracellular calcium mobilization [2] [6] .
The molecular basis for balovaptan's selectivity profile stems from its optimized interaction with the V1a receptor's transmembrane binding pocket. Preclinical studies revealed that subtle modifications to the triazolobenzodiazepine scaffold dramatically influenced receptor specificity. The compound exhibits >30,000-fold selectivity for hV1a over the closely related human V2 receptor (hV2R), which is primarily responsible for vasopressin's antidiuretic effects. Furthermore, balovaptan shows 9,891-fold selectivity over the human oxytocin receptor (hOTR), minimizing potential cross-reactivity that could lead to off-target effects. This exceptional selectivity profile differentiates balovaptan from earlier vasopressin receptor antagonists with less favorable selectivity indices [2] .
Table 2: Receptor Binding Affinity and Selectivity Profile of Balovaptan
Receptor Type | Species | Kᵢ (nM) | Selectivity Ratio |
---|---|---|---|
Vasopressin V1a | Human | 1.0 | Reference |
Vasopressin V1a | Mouse | 39.0 | 39-fold lower affinity |
Vasopressin V2 | Human | >30,000 | >30,000-fold selective |
Oxytocin Receptor (OTR) | Human | 9,891 | 9,891-fold selective |
Functional antagonism was confirmed through in vitro assays measuring inhibition of AVP-induced intracellular calcium flux in recombinant cell lines expressing human V1a receptors. Balovaptan concentration-dependently inhibited AVP signaling with an IC₅₀ value of approximately 1.2 nM, consistent with its binding affinity. The compound demonstrated insurmountable antagonism characteristics in Schild regression analyses, suggesting slow dissociation kinetics from the receptor complex. This pharmacological profile translates to prolonged receptor occupancy in vivo, supporting once-daily dosing regimens in clinical studies [2] [9].
The therapeutic rationale for V1a receptor antagonism in neurodevelopmental disorders stems from the receptor's localization in brain regions governing social behavior, including the amygdala, lateral septum, and prefrontal cortex. Preclinical models have established that vasopressin signaling through V1a receptors modulates social recognition, social motivation, and stress responses. By selectively blocking this pathway, balovaptan normalizes aberrant social behavior patterns in animal models relevant to autism spectrum disorder (ASD) pathophysiology [2] [9].
Balovaptan exhibits favorable pharmacokinetic properties supporting its development for central nervous system indications. Phase I studies in healthy volunteers established that the compound has high absolute oral bioavailability (103-116%) across the therapeutic dose range (10-50 mg), indicating efficient gastrointestinal absorption and minimal first-pass metabolism. The drug demonstrates dose-proportional exposure at steady-state following multiple dosing, with a terminal half-life of 45-47 hours. This extended half-life supports once-daily dosing regimens and results in an accumulation index of approximately 1.8-3.5 fold at steady-state depending on dose level [3].
Food effect studies revealed no clinically relevant impact of a high-fat meal on single-dose (32 mg) pharmacokinetics, with no significant alterations in Cₘₐₓ or AUCᵢₙf. This allows administration without food restrictions. The compound displays a time-dependent volume of distribution, decreasing from approximately 110 L after single doses to about 60 L at steady-state, suggesting complex tissue distribution kinetics. Plasma protein binding studies indicate moderate binding, though specific percentages were not reported in the available literature [3].
Table 3: Key Pharmacokinetic Parameters of Balovaptan in Humans
Parameter | Value | Conditions |
---|---|---|
Absolute Oral Bioavailability | 103-116% | 10-50 mg single dose |
Terminal Half-life (Single Dose) | Dose-dependent (inverse) | 0.5-76 mg range |
Terminal Half-life (Steady-State) | 45-47 hours | 12-52 mg/day for 14 days |
Accumulation Ratio | 1.8 (52 mg) to 3.5 (12 mg) | Day 14/Day 1 |
Food Effect (High-Fat Meal) | No clinically relevant change | 32 mg single dose |
Time to Cₘₐₓ | 3-6 hours | Single dose |
The compound's blood-brain barrier penetration represents a critical pharmacological attribute given its CNS therapeutic targets. Balovaptan was specifically designed to minimize P-glycoprotein (P-gp) mediated efflux through strategic molecular modifications that reduce hydrogen bond acceptor basicity while maintaining target affinity. This optimization resulted in a brain-to-plasma ratio (Kp) >1 in preclinical species, indicating preferential distribution to brain tissue [2].
Pharmacological magnetic resonance imaging (phMRI) studies in rats established that balovaptan induces a characteristic pattern of neuronal activation in V1a-rich brain regions at doses producing plasma concentrations equivalent to those achieved in human clinical trials. This biomarker confirmation provided translational evidence of central target engagement. While direct measurement of human brain concentrations is ethically challenging, the compound's physicochemical properties—including moderate lipophilicity (clogP ≈ 3.7), moderate molecular weight (410 Da), and low hydrogen bonding potential—align with established predictors of favorable blood-brain barrier penetration [2] [10].
Physiologically based pharmacokinetic (PBPK) modeling approaches have been employed to predict human CNS exposure. These models integrate in vitro permeability data (typically generated in MDR1-transfected MDCK cell monolayers), unbound fraction in brain homogenate (fᵤ,brain), and in vivo pharmacokinetic parameters from preclinical species. The models predict that balovaptan achieves unbound brain concentrations (Cᵤ,brain) exceeding its in vitro Kᵢ for the V1a receptor throughout the dosing interval at therapeutic doses, supporting its mechanism-based effects on social behavior observed in clinical trials [5] [10].
The compound undergoes hepatic metabolism primarily through cytochrome P450 pathways, with CYP3A4 identified as the major isozyme responsible for its oxidative metabolism. This metabolic profile necessitates caution regarding co-administration with strong CYP3A4 inhibitors or inducers. Elimination occurs predominantly via hepatic routes, with minimal renal excretion of unchanged drug [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7